molecular formula C15H15N5S B2792577 1-(pyridin-2-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine CAS No. 1325197-43-0

1-(pyridin-2-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine

Cat. No.: B2792577
CAS No.: 1325197-43-0
M. Wt: 297.38
InChI Key: OEFBWVYPWNIGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core linked to a piperazine ring substituted with a pyridin-2-yl group. This scaffold is designed to leverage the pharmacophoric properties of both thienopyrimidine (a bioisostere of purine) and piperazine (a flexible nitrogen-containing ring). The compound is synthesized through nucleophilic substitution reactions between 4-chlorothieno[3,2-d]pyrimidine and 1-(pyridin-2-yl)piperazine derivatives in polar aprotic solvents like DMF, as described in .

Properties

IUPAC Name

4-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S/c1-2-5-16-13(3-1)19-6-8-20(9-7-19)15-14-12(4-10-21-14)17-11-18-15/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFBWVYPWNIGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-2-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine typically involves the cyclization of thiophene derivatives with pyrimidine and piperazine moieties. One common method involves heating thiophene-2-carboxamides in formic acid to obtain thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods: Industrial production methods for 1-(pyridin-2-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine are not well

Biological Activity

1-(Pyridin-2-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a piperazine ring substituted with a pyridine and a thieno[3,2-d]pyrimidine moiety. Its molecular formula is C15H16N4SC_{15}H_{16}N_{4}S with a molecular weight of 284.38 g/mol. The structural elements contribute to its interaction with various biological targets.

1-(Pyridin-2-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine exhibits activity against several key biological targets:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial in the folate synthesis pathway, making it a target for anticancer and antimicrobial therapies. Compounds similar to this one have shown inhibition of DHFR, which can lead to reduced cell proliferation in cancerous tissues .
  • Protein Kinases : The thieno[3,2-d]pyrimidine scaffold has been associated with inhibition of various kinases involved in cancer signaling pathways, such as PI3K and MAPK . Inhibitors targeting these pathways can alter tumor growth and survival.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the piperazine and thieno[3,2-d]pyrimidine components can significantly affect biological activity. For instance:

ModificationEffect on Activity
Substitution on the piperazine nitrogenEnhanced binding affinity to DHFR
Variation in thieno ring substituentsAltered selectivity towards kinases

Case Studies

  • Anticancer Activity : A study evaluated the compound's efficacy against various cancer cell lines. Results indicated that the compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potent anticancer properties .
  • Inflammation Models : In vivo studies demonstrated that administration of the compound reduced inflammatory markers in rodent models of arthritis, indicating potential use as an anti-inflammatory agent .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies have shown that 1-(pyridin-2-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine has favorable absorption characteristics. However, further studies are needed to assess its metabolic stability and toxicity profile comprehensively.

Scientific Research Applications

Medicinal Chemistry Applications

1-(Pyridin-2-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine has been investigated for its potential as a therapeutic agent in several disease areas:

Anticancer Activity

Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the activity of specific kinases involved in cancer cell proliferation and survival. Such inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Its structural components may interact with microbial enzymes or receptors, leading to inhibition of growth or cell death in pathogenic organisms. This application is particularly relevant in the context of rising antibiotic resistance.

Neurological Disorders

There is emerging interest in the use of this compound for treating neurological disorders such as depression and anxiety. The piperazine ring is known to influence serotonin receptors, which are crucial targets in psychopharmacology. Preliminary studies suggest that modifications to the compound could enhance its efficacy as a selective serotonin reuptake inhibitor (SSRI).

Biochemical Mechanisms

The biochemical mechanisms underlying the actions of 1-(pyridin-2-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine involve various pathways:

  • Kinase Inhibition: The compound may act as a competitive inhibitor of certain kinases, disrupting signaling pathways essential for cancer cell survival.
  • Membrane Interaction: Its lipophilic nature allows it to penetrate cellular membranes effectively, facilitating interactions with intracellular targets.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Study on Cancer Cell Lines:
    • In vitro tests demonstrated that derivatives of 1-(pyridin-2-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine significantly inhibited the growth of breast and lung cancer cell lines by inducing apoptosis through caspase activation.
  • Antimicrobial Efficacy:
    • A study evaluating various thieno[3,2-d]pyrimidine derivatives revealed that specific modifications led to enhanced activity against Gram-positive bacteria, suggesting potential for development into new antibiotics.
  • Neuropharmacological Assessment:
    • Animal models treated with the compound showed reduced anxiety-like behaviors in standard tests (e.g., elevated plus maze), indicating its potential as an anxiolytic agent.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Heterocycle Modifications

Thieno[3,2-d]pyrimidine vs. Pyrido[3,4-d]pyrimidin-4(3H)-one
  • Compound 44g (): Features a pyrido[3,4-d]pyrimidin-4(3H)-one core instead of thienopyrimidine. This compound is synthesized via reductive amination, yielding a molecular weight of ~370 g/mol. Biological data are unspecified, but the pyridopyrimidine scaffold is associated with kinase inhibition .
Thieno[3,2-d]pyrimidine vs. Thiazolo[5,4-d]pyrimidine
  • Compounds 1–8, 10–21 (): Replace the thieno ring with a thiazolo[5,4-d]pyrimidine core. The thiazole ring introduces an additional nitrogen atom, increasing polarity. These derivatives are synthesized via coupling reactions between aminothiazolopyrimidines and amine tails .
  • Impact: Thiazolo derivatives may exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation compared to thieno analogues.

Piperazine Substituent Variations

Pyridin-2-yl vs. Morpholine
  • Morpholine-substituted thienopyrimidines (): Derivatives like 4-(2-mercaptothieno[3,2-d]pyrimidin-4-yl)morpholine replace the pyridin-2-yl-piperazine with morpholine. These compounds are evaluated as PI3Kα inhibitors, with yields of 30–60% in synthesis .
  • Impact : The pyridin-2-yl group in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets, whereas morpholine favors solubility.
Pyridin-2-yl vs. Furan-2-yl Methanone
  • GPR55 Antagonists (Evidences 4, 5, 8, 9): Compounds such as furan-2-yl[4-(thienopyrimidin-4-yl)piperazin-1-yl]methanone feature a furan-2-carbonyl group instead of pyridin-2-yl. These derivatives target GPR55 receptors, with molecular weights ranging from 410–510 g/mol. Synthesis involves coupling 4-chlorothienopyrimidines with 1-(2-furoyl)piperazine under reflux .

Piperazine vs. Piperidine and Diazepane

  • Piperidine-substituted Analogues (): 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid replaces piperazine with piperidine, eliminating one nitrogen atom. This reduces basicity and alters charge distribution. The compound has a molecular weight of 263.32 g/mol and is flagged as harmful if swallowed .
  • Diazepane Derivatives (): Compounds like 21 incorporate a 1,4-diazepane ring (7-membered), increasing conformational flexibility. This may enhance binding to targets requiring deeper pocket penetration .

Q & A

Basic: What are the optimal synthetic routes for 1-(pyridin-2-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine?

Methodological Answer:
The synthesis typically involves coupling reactions between pyridine and thienopyrimidine precursors. Key steps include:

  • Coupling Reactions : Use palladium or nickel catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura or Buchwald-Hartwig couplings to link the pyridin-2-yl and thienopyrimidin-4-yl groups to the piperazine core .
  • Solvent Selection : Polar aprotic solvents like THF or DMSO are preferred for homogeneity and reactivity .
  • Purification : Reverse-phase column chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) ensures high purity, followed by free-basing with sodium bicarbonate .
    Yield Optimization : Sonication during intermediate steps improves reaction homogeneity and efficiency .

Basic: How is the compound characterized for purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR in DMSO-d₆ confirm regiochemistry and substituent positions (e.g., δ 9.71 ppm for thiourea NH in related compounds) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode validates molecular formulae (e.g., observed m/z 328.1597 vs. calculated 328.1590) .
  • Chromatography : LC/MS with Agilent Masshunter software monitors purity (>95%) and retention time consistency (e.g., 1.953 min) .

Basic: What solvents and conditions ensure stability during storage?

Methodological Answer:

  • Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation or photodegradation.
  • Solubility : DMSO is ideal for stock solutions due to the compound’s hydrophobicity; avoid aqueous buffers unless stabilized with surfactants .
  • Stability Testing : Monitor via periodic HPLC to detect decomposition peaks under varying pH (3–9) and temperature (4–37°C) conditions .

Advanced: How to resolve contradictory biological activity data across studies?

Methodological Answer:

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays (e.g., kinase inhibition vs. cytotoxicity) .
  • Structural Analysis : Compare X-ray crystallography or cryo-EM data of ligand-target complexes to identify binding mode variations .
  • Cell Line Specificity : Test activity in isogenic cell lines (e.g., wild-type vs. mutant receptors) to clarify off-target effects .

Advanced: What computational strategies predict binding modes and selectivity?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with thienopyrimidine-binding pockets (e.g., ATP-binding sites in kinases) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess conformational stability and entropy contributions .
  • Free Energy Perturbation (FEP) : Quantify selectivity by calculating ΔΔG values for analogous targets (e.g., PI3Kα vs. PI3Kγ) .

Advanced: How to optimize pharmacokinetic properties without compromising activity?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ethyl esters) to enhance solubility and bioavailability .
  • Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots; modify vulnerable sites (e.g., fluorination of aromatic rings) .
  • LogP Optimization : Balance lipophilicity (targeting LogP 2–4) via substituent tuning (e.g., replacing methyl with trifluoromethyl groups) .

Advanced: What strategies validate target engagement in vivo?

Methodological Answer:

  • Pharmacodynamic Markers : Measure downstream biomarkers (e.g., phosphorylated proteins for kinase targets) in plasma/tissue lysates .
  • Chemical Proteomics : Use affinity-based probes (ABPs) with clickable tags to pull down target proteins from treated animal models .
  • PET Imaging : Radiolabel the compound (e.g., 18^{18}F) to track biodistribution and target occupancy in real time .

Advanced: How to address solubility challenges in in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<0.1% final concentration) to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release in aqueous media .
  • pH Adjustment : Prepare buffered solutions (pH 6.5–7.4) with cyclodextrins to enhance solubility via host-guest interactions .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varied substituents on the pyridine (e.g., 3-Cl vs. 4-OCH₃) and thienopyrimidine (e.g., 6-CH₃ vs. 6-NH₂) rings .
  • Bioisosteric Replacement : Substitute the piperazine ring with homopiperazine or morpholine to assess conformational flexibility .
  • Activity Cliffs : Use Free-Wilson analysis to correlate specific substituents (e.g., 2-fluorophenyl) with potency changes .

Advanced: How to mitigate off-target effects in lead optimization?

Methodological Answer:

  • Selectivity Screening : Profile against panels of related targets (e.g., 100-kinase panel for kinase inhibitors) .
  • Covalent Modification : Introduce reversible covalent warheads (e.g., acrylamides) to enhance specificity for cysteine-containing targets .
  • CRISPR-Cas9 Knockout : Validate target dependency by comparing activity in wild-type vs. CRISPR-edited cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.